Physicochemical properties of 2,3-Dihydro-1H-inden-2-yl acetate
Physicochemical properties of 2,3-Dihydro-1H-inden-2-yl acetate
An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dihydro-1H-inden-2-yl acetate
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the essential physicochemical properties of 2,3-Dihydro-1H-inden-2-yl acetate, a molecule of interest in synthetic chemistry and drug discovery. The following sections are designed to offer researchers, scientists, and drug development professionals both foundational data and the experimental context necessary for its effective application and study.
Molecular Identity and Structure
2,3-Dihydro-1H-inden-2-yl acetate, also known as 2-indanyl acetate, is an ester derivative of 2-indanol. Its core structure consists of a bicyclic indane moiety with an acetate group at the 2-position. Understanding this structure is fundamental to interpreting its chemical behavior and reactivity.
The primary identifier for this compound is its CAS Registry Number: 1641-37-8. Its molecular formula is C₁₁H₁₂O₂, with a molecular weight of approximately 176.21 g/mol .
Below is a diagram illustrating the logical workflow for the comprehensive characterization of a chemical entity like 2,3-Dihydro-1H-inden-2-yl acetate, starting from its initial synthesis to its final physicochemical profiling.
Caption: Workflow for Physicochemical Characterization.
Core Physicochemical Properties
A summary of the key physical and chemical properties is presented below. These values are critical for designing experimental protocols, selecting appropriate solvent systems, and predicting the compound's behavior in various environments.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₂ | |
| Molecular Weight | 176.21 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 134-136 °C at 12 mmHg | |
| Density | 1.109 g/cm³ at 25 °C | |
| Refractive Index (n²⁰/D) | 1.53 | |
| Flash Point | > 230 °F (> 110 °C) | |
| LogP (Predicted) | 2.38 |
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing everything from formulation to bioavailability. Based on its predicted LogP of 2.38, 2,3-Dihydro-1H-inden-2-yl acetate is expected to be poorly soluble in water and readily soluble in a range of organic solvents.
Experimental Protocol: Kinetic Solubility Assessment
The following protocol outlines a standard method for determining the kinetic solubility of a compound in an aqueous buffer, a common requirement for early-stage drug discovery.
Causality: This high-throughput method is chosen to quickly assess solubility under conditions relevant to biological assays. The use of DMSO as a co-solvent is standard for initially dissolving poorly soluble compounds, but its final concentration is minimized to reduce its impact on the measurement.
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Preparation of Stock Solution: Prepare a 10 mM stock solution of 2,3-Dihydro-1H-inden-2-yl acetate in 100% dimethyl sulfoxide (DMSO).
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Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a range of concentrations.
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Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS, pH 7.4) to each well, ensuring the final DMSO concentration is below 1% (v/v) to minimize artifacts.
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Incubation and Measurement: Incubate the plate at room temperature for 2 hours with gentle shaking. Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 650 nm).
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Data Analysis: The highest concentration that does not show significant precipitation above the background is determined to be the kinetic solubility.
Stability Considerations
The presence of an ester functional group makes 2,3-Dihydro-1H-inden-2-yl acetate susceptible to hydrolysis, particularly under basic or acidic conditions, yielding 2-indanol and acetic acid. The rate of this hydrolysis is dependent on pH and temperature.
Experimental Protocol: pH-Dependent Hydrolysis Study
Causality: This experiment is designed to quantify the compound's stability across a physiologically relevant pH range. By monitoring the disappearance of the parent compound over time, a degradation rate constant can be calculated, which is a crucial parameter for predicting shelf-life and in-vivo stability.
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Buffer Preparation: Prepare a series of buffers at pH 3, 5, 7.4, and 9.
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Incubation: Add a known concentration of 2,3-Dihydro-1H-inden-2-yl acetate to each buffer and incubate at a constant temperature (e.g., 37 °C).
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Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each buffer.
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Quenching: Immediately quench the hydrolysis reaction by mixing the aliquot with a mobile phase or a solvent that stabilizes the compound.
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LC-MS Analysis: Analyze the samples using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method to quantify the remaining concentration of the parent compound.
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Rate Calculation: Plot the natural logarithm of the concentration versus time for each pH. The slope of the resulting line provides the first-order rate constant (k) for hydrolysis at that pH.
The logical relationship between experimental parameters and the resulting stability data is illustrated below.
Caption: Relationship between variables in a stability study.
Spectroscopic and Chromatographic Profile
While specific spectra are not publicly available in the searched databases, a typical spectroscopic profile can be predicted based on the compound's structure.
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¹H NMR: Expect signals corresponding to the aromatic protons on the indane ring system, a multiplet for the proton at the 2-position, signals for the methylene protons at the 1 and 3 positions, and a characteristic singlet for the methyl protons of the acetate group around 2.0 ppm.
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¹³C NMR: Signals for the aromatic carbons, the methine carbon bearing the acetate group, the two methylene carbons of the indane ring, and the carbonyl and methyl carbons of the acetate group would be expected.
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IR Spectroscopy: Key stretches would include C=O (ester) around 1735 cm⁻¹, C-O (ester) around 1240 cm⁻¹, and C-H stretches for the aromatic and aliphatic portions.
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Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 176. A prominent fragment would likely correspond to the loss of the acetate group or acetic acid.
